Trichlorodinaphthylethane

Description

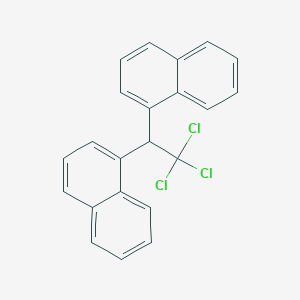

Trichlorodinaphthylethane (systematic name: 1,1,1-Trichloro-2,2-di(naphthalen-1-yl)ethane) is a chlorinated aromatic hydrocarbon characterized by an ethane backbone substituted with three chlorine atoms and two naphthyl groups. This compound is structurally complex due to the presence of fused aromatic rings (naphthalene) and halogen substituents, which influence its chemical stability, solubility, and environmental persistence.

Properties

Molecular Formula |

C22H15Cl3 |

|---|---|

Molecular Weight |

385.7 g/mol |

IUPAC Name |

1-(2,2,2-trichloro-1-naphthalen-1-ylethyl)naphthalene |

InChI |

InChI=1S/C22H15Cl3/c23-22(24,25)21(19-13-5-9-15-7-1-3-11-17(15)19)20-14-6-10-16-8-2-4-12-18(16)20/h1-14,21H |

InChI Key |

VMRFXCDHBYPIBC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(C3=CC=CC4=CC=CC=C43)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trichlorodinaphthylethane typically involves the chlorination of dinaphthylethane under controlled conditions. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or thionyl chloride. The process requires careful monitoring of temperature and reaction time to ensure the selective chlorination of the dinaphthylethane molecule.

Industrial Production Methods: In an industrial setting, this compound is produced through a multi-step process that includes the initial synthesis of dinaphthylethane followed by its chlorination. The production process is optimized to achieve high yields and purity of the final product. Advanced techniques such as catalytic chlorination and continuous flow reactors are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Trichlorodinaphthylethane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.

Reduction: Reduction reactions can convert this compound to less chlorinated or dechlorinated products.

Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed in substitution reactions.

Major Products Formed:

Oxidation: Quinones and other oxygenated derivatives.

Reduction: Partially or fully dechlorinated dinaphthylethane derivatives.

Substitution: Compounds with various functional groups replacing the chlorine atoms.

Scientific Research Applications

Trichlorodinaphthylethane has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of trichlorodinaphthylethane involves its interaction with molecular targets through its reactive chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. The compound’s reactivity is influenced by the electronic and steric effects of the dinaphthylethane backbone, which modulate its chemical behavior.

Comparison with Similar Compounds

Key Findings:

Structural Complexity vs. Simplicity :

- This compound’s dual naphthyl groups and trichloroethane backbone distinguish it from simpler chlorinated aromatics like chloronaphthalene (CAS 25586-43-0), which lacks the ethane linkage .

- Compared to aliphatic counterparts like 1,1,1-Trichlorotrifluoroethane, this compound exhibits significantly higher thermal stability due to its aromatic structure .

Environmental Persistence :

- Chloronaphthalenes and this compound share high environmental persistence due to their aromatic frameworks, which resist microbial degradation. However, this compound’s larger molecular weight may reduce volatility compared to smaller chlorinated ethanes .

Toxicity and Regulation: While direct toxicity data for this compound are scarce, chloronaphthalenes are known to cause hepatic and dermal toxicity, suggesting similar risks for structurally analogous compounds . Unlike 1,1,1-Trichlorotrifluoroethane (a regulated ozone-depleting substance), this compound’s environmental impact is more likely tied to bioaccumulation in lipid-rich tissues .

Synthetic Pathways :

- Chloronaphthalenes are typically synthesized via direct chlorination of naphthalene, whereas this compound likely requires Friedel-Crafts alkylation or coupling reactions to attach naphthyl groups to a chlorinated ethane backbone .

Analytical and Detection Methods

- Chromatography : Gas chromatography-mass spectrometry (GC/MS) is effective for detecting chlorinated compounds like this compound, as demonstrated in analyses of similar substances (e.g., chloronaphthalenes) using high-purity air and thermal desorption techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.